

"chemical properties and structure of trans-2-Nonenal"

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Compound of Interest

Compound Name: 2-Nonenal

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An In-depth Technical Guide to the Chemical Properties and Structure of trans-**2-Nonenal**

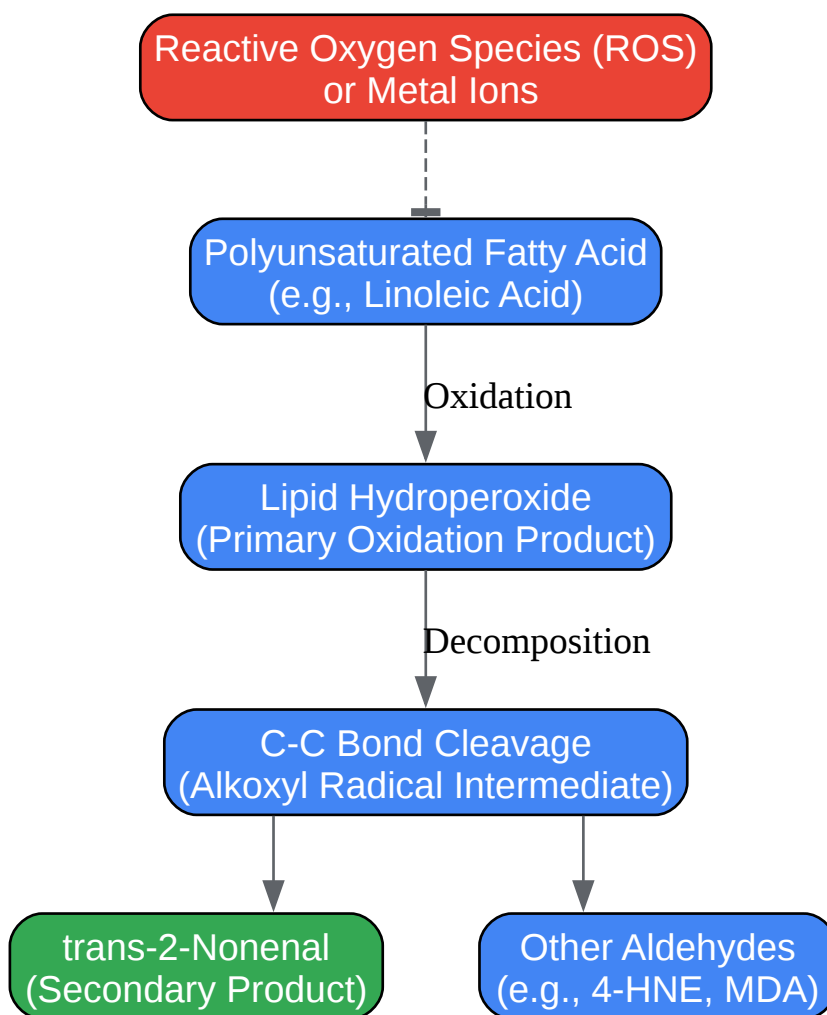
Abstract

trans-**2-Nonenal** (T2N) is an α,β -unsaturated aldehyde that emerges as a critical molecule in diverse scientific disciplines, from food science to pathophysiology. Generated endogenously from the lipid peroxidation of polyunsaturated fatty acids, its presence is a key indicator of oxidative stress.^{[1][2]} Its distinct, potent odor—often described as grassy, fatty, or cucumber-like—makes it a significant compound in the flavor and fragrance industry and a notorious contributor to the off-flavors in aged products like beer.^{[3][4][5][6]} Beyond its sensory impact, the high reactivity of its conjugated system drives its biological effects, including cytotoxicity, genotoxicity, and the modification of cellular macromolecules, implicating it in aging and various pathologies.^{[1][7][8]} This guide provides a comprehensive technical overview of the structure, chemical properties, synthesis, reactivity, and biological significance of trans-**2-Nonenal** for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

trans-**2-Nonenal** is a medium-chain fatty aldehyde characterized by a nine-carbon backbone.^{[3][9][10]} Its structure is defined by an aldehyde functional group at the C1 position conjugated with a carbon-carbon double bond between C2 and C3. The "trans" or "(E)" designation specifies the stereochemistry at this double bond, where the main carbon chains are on opposite sides.^{[9][11]} This arrangement creates a reactive electrophilic center, crucial to its chemical behavior.

- IUPAC Name: (E)-non-2-enal[9][11][12]
- Synonyms: (2E)-**2-Nonenal**, trans-2-Nonen-1-al, (E)-**2-Nonenal**[4]
- CAS Number: 18829-56-6[3][11]
- Molecular Formula: C₉H₁₆O[12][13]
- Molecular Weight: 140.22 g/mol [9][13]



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Caption: Formation of trans-**2-Nonenal** via lipid peroxidation.

Chemical Synthesis

For research and commercial purposes, trans-**2-Nonenal** is prepared via chemical synthesis. One common and efficient method is the cross-metathesis reaction between 1-octene and acrolein using a suitable catalyst. [13]

Causality: This protocol leverages the efficiency of olefin metathesis to form the C2-C3 double bond. The choice of a Schlenk flask and nitrogen atmosphere is critical to protect the catalyst from deactivation by air and moisture, ensuring a high yield. Purification by column chromatography is a standard and effective method for separating the desired aldehyde product from the catalyst residue and unreacted starting materials.

- **Reaction Setup:** To a Schlenk flask under a nitrogen atmosphere, add the metathesis catalyst (e.g., a Grubbs-type catalyst, 2 mol%).
- **Solvent and Reactants:** Add dichloromethane as the solvent, followed by 1-octene (1 mmol) and acrolein (1 mmol).
- **Reaction:** Stir the mixture at room temperature for 24 hours under nitrogen.
- **Workup:** After 24 hours, remove the bulk of the solvent under vacuum.
- **Purification:** Pass the remaining mixture through a silica gel column, eluting with a hexane:diethyl ether gradient (e.g., starting with 100% hexane, then moving to 20:80 diethyl ether:hexane) to isolate the trans-**2-Nonenal** product. [13]6. **Verification:** Confirm the structure and purity of the isolated product using spectroscopic methods (NMR, MS, IR).

Analytical Detection

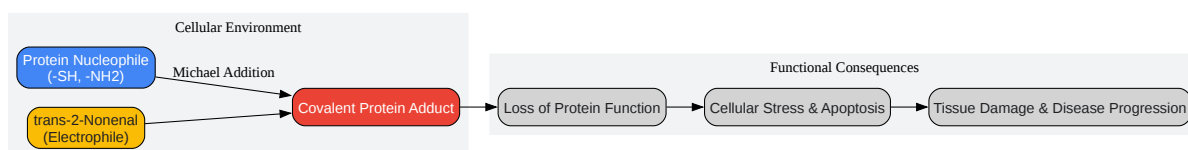
Detecting and quantifying trans-**2-Nonenal**, especially in complex matrices like biological samples or food products, requires sensitive analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method. [14]

Self-Validation: This protocol includes an internal standard for quantification and uses mass spectrometry for definitive identification, creating a self-validating system. The choice of a PDMS/DVB fiber is based on its high extraction efficiency for volatile aldehydes like T2N. [14] Temperature and time are optimized to ensure efficient and reproducible extraction from the headspace.

- **Sample Preparation:** Place the sample (e.g., beer, tissue homogenate) into a headspace vial. Add NaCl to increase the ionic strength of the aqueous phase, which enhances the volatility of T2N. Add a known amount of an internal standard.
- **Extraction (HS-SPME):** Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 20 minutes). [14] Expose a SPME fiber (e.g., PDMS/DVB coating) to the headspace to adsorb the volatile compounds.
- **Desorption and Analysis (GC-MS):** Retract the fiber and insert it into the heated injector port of a GC-MS system. The adsorbed analytes are thermally desorbed onto the GC column.
- **Separation and Detection:** The compounds are separated based on their boiling points and polarity on the GC column and subsequently identified and quantified by the mass spectrometer. [14]

Reactivity and Biological Mechanism of Action

The chemical reactivity of **trans-2-Nonenal** is dominated by its α,β -unsaturated aldehyde functional group. This system contains two primary electrophilic centers: the carbonyl carbon (C1) and the β -carbon (C3). This dual reactivity allows it to readily form covalent adducts with biological nucleophiles, which is the primary mechanism behind its cytotoxicity. [1] The most significant reaction in a biological context is the Michael (1,4-conjugate) addition, where nucleophilic side chains of amino acids—primarily the ϵ -amino group of lysine, the sulfhydryl group of cysteine, and the imidazole group of histidine—attack the β -carbon. [1]



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Caption: Mechanism of trans-**2-Nonenal**-induced cellular damage.

This covalent modification alters the structure and function of proteins, leading to:

- Enzyme Inhibition: Modification of active site residues can lead to the inhibition of critical enzymes. [\[1\]](#)* Disruption of Cellular Functions: Adduct formation can disrupt protein folding, transport, and signaling pathways. [\[1\]](#)[\[15\]](#)* Cellular Stress and Apoptosis: An accumulation of modified, non-functional proteins can trigger cellular stress responses and programmed cell death (apoptosis). [\[7\]](#)[\[8\]](#)* Genotoxicity: Studies have shown that T2N can induce genotoxic effects, such as the formation of micronuclei in human cells. [\[7\]](#)[\[8\]](#) The formation of these adducts is a key event in the pathogenesis of diseases associated with oxidative stress, including atherosclerosis, neurodegenerative diseases, and diabetes. [\[1\]](#)[\[15\]](#)

Conclusion

trans-**2-Nonenal** is a molecule of significant scientific interest, bridging the gap between basic chemistry and complex biological processes. Its well-defined structure, characterized by a reactive α,β -unsaturated aldehyde system, dictates its potent sensory properties and its profound biological and toxicological effects. As a product of lipid peroxidation, it serves as a crucial biomarker for oxidative stress. The propensity of trans-**2-Nonenal** to form covalent adducts with proteins is central to its mechanism of cytotoxicity and its implication in human health and disease. A thorough understanding of its chemical properties, reactivity, and analytical detection methods is therefore essential for professionals in food science, toxicology, and drug development.

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